![molecular formula C31H52O4S2 B14301166 12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid CAS No. 113297-35-1](/img/structure/B14301166.png)
12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is a complex organic compound characterized by the presence of a phenylmethylene group and a disulfide linkage within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid typically involves the reaction of dodecanoic acid derivatives with phenylmethylene disulfide under controlled conditions. One common method includes the use of phosphorus tribromide and bromine for the bromination of dodecanoic acid, followed by the reaction with phenylmethylene disulfide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, purification, and final reaction with phenylmethylene disulfide under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenylmethylene group.
Scientific Research Applications
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid involves its interaction with molecular targets through its disulfide linkage and phenylmethylene group. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The phenylmethylene group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid: A simpler fatty acid with similar chain length but lacking the disulfide and phenylmethylene groups.
12-Phenylsulfanyldodecanoic acid: Contains a phenylsulfanyl group instead of the phenylmethylene disulfide linkage.
Uniqueness
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is unique due to its combination of a long aliphatic chain, a phenylmethylene group, and a disulfide linkage. This structure imparts distinct chemical reactivity and potential for diverse applications compared to simpler analogs.
Properties
CAS No. |
113297-35-1 |
|---|---|
Molecular Formula |
C31H52O4S2 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
12-[11-carboxyundecylsulfanyl(phenyl)methyl]sulfanyldodecanoic acid |
InChI |
InChI=1S/C31H52O4S2/c32-29(33)24-18-11-7-3-1-5-9-13-20-26-36-31(28-22-16-15-17-23-28)37-27-21-14-10-6-2-4-8-12-19-25-30(34)35/h15-17,22-23,31H,1-14,18-21,24-27H2,(H,32,33)(H,34,35) |
InChI Key |
WDCWMRWNBADBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(SCCCCCCCCCCCC(=O)O)SCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



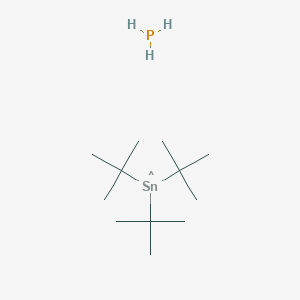
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
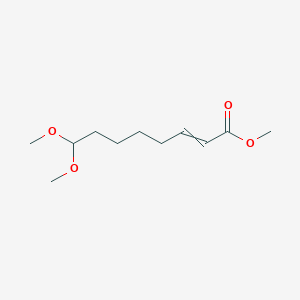

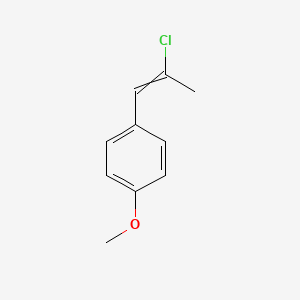


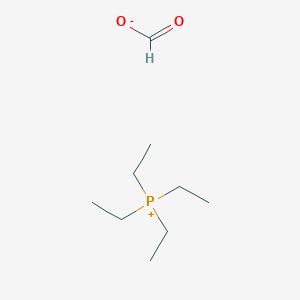

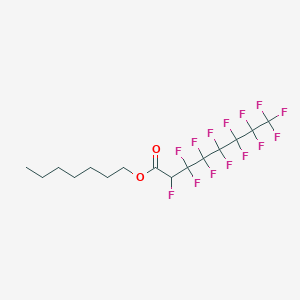
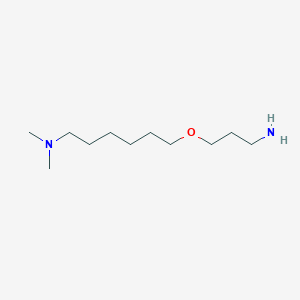
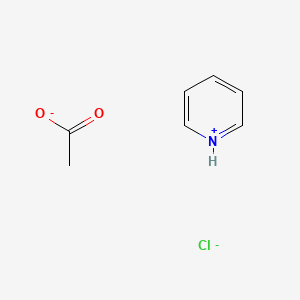
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
